molecular formula C11H14BrNO2S B14892389 (5-Bromothiophen-3-yl)(4-methoxypiperidin-1-yl)methanone

(5-Bromothiophen-3-yl)(4-methoxypiperidin-1-yl)methanone

Cat. No.: B14892389
M. Wt: 304.21 g/mol
InChI Key: BNGZMADTMZDEFP-UHFFFAOYSA-N
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Description

(5-Bromothiophen-3-yl)(4-methoxypiperidin-1-yl)methanone is a chemical compound that features a brominated thiophene ring and a methoxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-3-yl)(4-methoxypiperidin-1-yl)methanone typically involves the reaction of 5-bromothiophene-3-carboxylic acid with 4-methoxypiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then subjected to further purification and characterization to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-3-yl)(4-methoxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromothiophen-3-yl)(4-methoxypiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-3-yl)(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, modulating their activity. The methoxypiperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-2-yl)(phenyl)methanone
  • (5-Bromo-3-chloropyridin-2-yl)(4-methoxypiperidin-1-yl)methanone
  • (4-Bromo-3-nitrophenyl)(4-methoxypiperidin-1-yl)methanone

Uniqueness

(5-Bromothiophen-3-yl)(4-methoxypiperidin-1-yl)methanone is unique due to the specific combination of a brominated thiophene ring and a methoxypiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14BrNO2S

Molecular Weight

304.21 g/mol

IUPAC Name

(5-bromothiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone

InChI

InChI=1S/C11H14BrNO2S/c1-15-9-2-4-13(5-3-9)11(14)8-6-10(12)16-7-8/h6-7,9H,2-5H2,1H3

InChI Key

BNGZMADTMZDEFP-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CSC(=C2)Br

Origin of Product

United States

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